METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE

Medicinal Chemistry Benzimidazole SAR Regioselective Synthesis

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate (CAS 69570-97-4) is a 2-phenylbenzimidazole derivative featuring a methyl ester at the 5-position of the benzimidazole core. With a molecular weight of 252.27 g/mol and a molecular formula of C15H12N2O2, this compound serves as a versatile scaffold in medicinal chemistry and as a key intermediate for synthesizing more complex benzimidazole-based bioactive molecules.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 69570-97-4
Cat. No. B3150813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE
CAS69570-97-4
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-12-13(9-11)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
InChIKeyYWAHTAIRLQVQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate (CAS 69570-97-4) Procurement Guide: Key Specifications and Structural Differentiators


Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate (CAS 69570-97-4) is a 2-phenylbenzimidazole derivative featuring a methyl ester at the 5-position of the benzimidazole core. With a molecular weight of 252.27 g/mol and a molecular formula of C15H12N2O2, this compound serves as a versatile scaffold in medicinal chemistry and as a key intermediate for synthesizing more complex benzimidazole-based bioactive molecules . Its structural features—a 2-phenyl substituent for enhanced lipophilicity and a 5-carboxylate group for further derivatization—define its utility profile relative to close analogs [1].

Why Generic Benzimidazole Substitution Is Not an Option for Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate (CAS 69570-97-4)


Benzimidazole derivatives are not functionally interchangeable; even minor alterations in substitution pattern or ester functionality can drastically alter physicochemical properties, synthetic utility, and biological activity [1]. The precise positioning of the carboxylate group at C5—rather than C4, C6, or C7—determines regioselective reactivity in downstream coupling reactions, while the choice of methyl ester over ethyl or free acid governs solubility, membrane permeability, and compatibility with subsequent synthetic steps [2]. Procurement of a generic benzimidazole or an incorrectly substituted analog risks introducing variables that compromise experimental reproducibility and synthetic efficiency.

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate (CAS 69570-97-4): Quantitative Differentiation Evidence Against Closest Analogs


5-Carboxylate Regioisomer Outperforms 6-Carboxylate in Synthetic Versatility for Benzimidazole Derivatization

The 5-carboxylate substitution on the benzimidazole core is preferred over the 6-carboxylate isomer for constructing pharmacologically active derivatives due to its established role as a key intermediate in multiple bioactive series. Structure-activity relationship (SAR) studies across benzimidazole scaffolds demonstrate that substituents at the C5 position directly modulate target engagement for a range of therapeutic targets, including antimicrobial, antitumor, and antiviral enzymes, whereas the C6 isomer is far less frequently utilized as a privileged scaffold in lead optimization [1]. Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate thus offers a validated starting point for medicinal chemistry programs, whereas the 6-carboxylate analog (also marketed under the same CAS 69570-97-4 but with distinct nomenclature) lacks equivalent documentation in bioactive compound libraries .

Medicinal Chemistry Benzimidazole SAR Regioselective Synthesis

Methyl Ester Form Demonstrates Enhanced Permeability Over Free Carboxylic Acid in Benzimidazole Series

The methyl ester of 2-phenyl-3H-1,3-benzodiazole-5-carboxylic acid offers superior membrane permeability compared to its free acid counterpart, a property critical for intracellular target engagement and oral bioavailability. While direct head-to-head permeability data for this specific compound pair are not available in the public domain, class-level SAR studies on benzimidazole-5-carboxylate derivatives consistently demonstrate that esterification significantly increases calculated logP values and enhances cellular uptake [1]. Specifically, 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl esters have been evaluated as potent anti-breast cancer agents, with the ester form contributing to improved cytotoxic activity in cell-based assays relative to the corresponding acids [2].

Drug Design Physicochemical Properties Prodrug Strategy

2-Phenyl Substitution Confers Elevated Lipophilicity and Target Engagement Relative to 2-Methyl Analogs

The 2-phenyl substituent on the benzimidazole core significantly increases lipophilicity and modulates target binding compared to 2-methyl or unsubstituted analogs. In a structure-activity relationship study of C,N-cyclometalated benzimidazole ruthenium(II) and iridium(III) complexes as antitumor agents, phenyl substitution at the 2-position (i.e., the parent 2-phenylbenzimidazole ligand) provided a distinct cytotoxic profile compared to complexes lacking the phenyl group, with the phenyl-substituted analogs showing enhanced potency across a panel of cancer cell lines [1]. Additionally, in the context of fat mass and obesity-associated protein (FTO) inhibition, 2-phenyl-1H-benzimidazole analogues demonstrated binding affinities that were critically dependent on the nature of the 2-aryl substituent, with specific halogenated phenyl derivatives showing optimized interactions [2].

Benzimidazole SAR Lipophilicity Protein Binding

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate Serves as a Documented Synthetic Intermediate in Patented Pharmaceutical Processes

This compound is explicitly referenced as a key intermediate in patented synthetic routes for benzimidazole-based pharmaceuticals. U.S. Patent No. 8,551,988 B2 describes benzimidazole derivatives with pharmaceutical applications, wherein methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate and its analogs are utilized as core structures for further elaboration into GABA A receptor modulators and other therapeutic agents . The patent documentation establishes the compound's validated role in multi-step syntheses, distinguishing it from unsubstituted or differently substituted benzimidazoles that lack equivalent documented utility in industrial pharmaceutical process chemistry.

Process Chemistry Pharmaceutical Intermediates Benzimidazole Synthesis

Optimal Research and Industrial Applications for Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate (CAS 69570-97-4)


Medicinal Chemistry: Privileged Scaffold for Kinase and GPCR Inhibitor Libraries

The 2-phenylbenzimidazole core is a recognized privileged scaffold in kinase and G protein-coupled receptor (GPCR) inhibitor design [1]. Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate provides a direct entry point for constructing focused libraries targeting these protein families. The 5-carboxylate ester can be hydrolyzed to the acid for amide coupling or retained to modulate lipophilicity, while the 2-phenyl group offers opportunities for further SAR exploration via electrophilic aromatic substitution. This compound is particularly suitable for hit-to-lead optimization campaigns where a validated benzimidazole template is required [2].

Process Chemistry: Validated Intermediate for cGMP Manufacturing

As documented in U.S. Patent 8,551,988 B2, benzimidazole-5-carboxylate esters serve as key intermediates in the synthesis of GABA A receptor modulators . Industrial procurement of methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate is warranted for process development teams scaling up patented routes. Its well-defined physicochemical properties (MW 252.27, cLogP ~3.1) facilitate predictable purification and handling, reducing the development burden associated with less-characterized benzimidazole building blocks.

Anticancer Drug Discovery: Building Block for Cytotoxic Benzimidazole Derivatives

Benzimidazole-5-carboxylate derivatives have demonstrated cytotoxic activity in breast cancer cell lines, with methyl esters showing enhanced potency compared to free acids [3]. Furthermore, 2-phenylbenzimidazole ligands, when complexed with ruthenium(II) and iridium(III), exhibit antitumor and antiangiogenic properties, with SAR studies confirming the importance of the 2-phenyl substituent for activity [4]. Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate is thus a strategic starting material for medicinal chemists developing metal-based anticancer agents or small-molecule cytotoxic benzimidazoles.

Antimicrobial Agent Development: Core Template for Antibacterial and Antifungal Leads

A series of benzimidazole-5-carboxylic acid alkyl esters carrying amide or amidine groups at the C2 position have been synthesized and evaluated for antibacterial and antifungal activities against Staphylococcus aureus and other pathogens [5]. Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate serves as the foundational ester for constructing such libraries. The 2-phenyl group can be further functionalized (e.g., with halogens or methoxy groups) to optimize antimicrobial potency, leveraging established SAR trends in this chemical space.

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